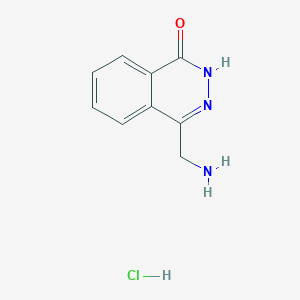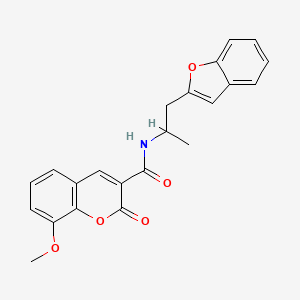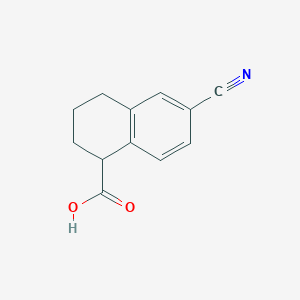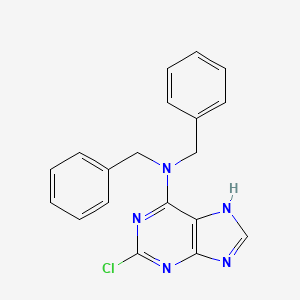![molecular formula C10H7ClFN3O2 B2596244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-37-1](/img/structure/B2596244.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitro group at the 4-position and a 2-chloro-4-fluorobenzyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the 2-chloro-4-fluorobenzyl group could be attached through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The 2-chloro-4-fluorobenzyl group is an aromatic ring, which could participate in π-π stacking interactions .
Chemical Reactions Analysis
As an organic compound containing a nitro group and an aromatic ring, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the aromatic ring could undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the aromatic ring would likely make the compound relatively stable. The compound is likely to be solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound is utilized in the synthesis and structural characterization of isostructural molecules with potential in material science. For example, researchers have synthesized compounds with similar structures, analyzing their crystalline formation and planarity, indicating applications in crystal engineering and design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
Derivatives of similar pyrazole compounds have been synthesized and tested for antibacterial activity, showing significant inhibition against various bacterial strains. This highlights the potential use of the compound in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Molecular Differentiation and Chemical Analysis
The compound's derivatives have been identified and differentiated, offering insights into the bioisosteric replacement of rings frequently associated with synthetic cannabinoids. This suggests applications in forensic chemistry and pharmaceutical research to distinguish between closely related compounds (McLaughlin et al., 2016).
Supramolecular Structure and Synthesis
Research has been conducted on the molecular and supramolecular structures of pyrazole derivatives, including their synthesis via oxidative cyclization. Such studies provide valuable information for the development of new chemical entities with potential pharmaceutical applications (Padilla-Martínez et al., 2011).
Crystal Structures of N-Substituted Pyrazolines
The study of crystal structures of pyrazole compounds, including the angles formed between different rings, aids in the understanding of molecular conformations and is essential for drug design and material science (Loh et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-10-3-8(12)2-1-7(10)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKSQXOAYWOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)
![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)
![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)
![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)

